エタバキサム

概要

説明

Synthesis Analysis

Ethaboxam's synthesis involves the formation of a thiazole carboxamide structure, which has been found to exhibit intrinsic fungicidal activity against Oomycetes. The synthesis process aims to create a compound that can effectively inhibit the growth of pathogens like Phytophthora infestans and Phytophthora capsici at low concentration levels, demonstrating its potent fungicidal characteristics (Kim et al., 2004).

科学的研究の応用

- エタバキサムは、世界中のブドウ、ジャガイモ、その他の野菜などの作物に病気を引き起こすオオミケツに対する殺菌効果を示します。 これは、100 g L^(-1) の適用量で効果的です .

- エタバキサムは、フィトフトラ、フィトピチウム、ピチウム属による初期の種子腐敗と立枯病を管理するためのダイズ種子処理剤として評価されています。 これはこれらの病原体のいくつかに対して効果的ですが、その効力は特定の種によって異なります .

- イリノイ州とアイオワ州の圃場試験では、エタバキサムとメタラキシルを組み合わせたフィトフトラ根腐病 (PRR) への影響が調査されました。この研究では、異なる抵抗性遺伝子と部分抵抗性のレベルを持つダイズ系統が考慮されました。 エタバキサムは、PRR の管理戦略の一部として有望であることが示されました .

- エタバキサムの土壌中での吸着挙動を理解することは、その環境への影響を管理するために不可欠です。 研究では、吸着係数 (Kd) を含む土壌粒子との相互作用、および土壌 pH と有機物の相関関係が調査されています .

- クルミ (Juglans regia) の殻由来の活性炭は、土壌からエタバキサムをコスト効果の高い方法で修復するために使用されてきました。 この方法は、高い除去率 (5 ppm で 99%、7.5 ppm で 89%) を達成し、環境に優しく簡単に適用できます .

- エタバキサムの土壌中での移動は、吸着プロセスによって規制されており、これは表面でのみ発生します。 この現象を調査すると、その持続性、ライフサイクル、植物や微生物との相互作用を評価するのに役立ちます .

オオミケツに対する殺菌活性

病害管理のためのダイズ種子処理

メタラキシルとの組み合わせによるフィトフトラ根腐病 (PRR) の防除

土壌中での吸着挙動

活性炭を使用した環境修復

表面現象と移動規制

作用機序

Target of Action

Ethaboxam is a thiazole carboxamide fungicide that primarily targets various diseases caused by oomycetes . According to the Fungicide Resistance Action Committee (FRAC), ethaboxam belongs to Group 22 fungicides that affect β-tubulin assembly in mitosis . β-tubulin is a protein dimer, which consists of α- and β-subunits and is the main component of microtubule filaments, playing a central role in nuclear division in all eukaryotic cells .

Mode of Action

Ethaboxam is believed to have multiple sites of action as it inhibits migration of nuclei from the growing germ tube and mycelia, and appears to inhibit oxygen consumption by mitochondria . This interaction with its targets results in the disruption of the normal cellular processes of the pathogens, thereby inhibiting their growth and proliferation .

Biochemical Pathways

It is known that the compound interferes with the assembly of β-tubulin during mitosis . This disruption of the microtubule dynamics affects the normal cell division process, leading to the death of the pathogenic organisms .

Pharmacokinetics

Ethaboxam has a low aqueous solubility and is considered to be volatile . Although it has a low mammalian toxicity, it has a high potential to bioaccumulate . These ADME properties can impact the bioavailability of the compound, influencing its effectiveness as a fungicide.

Result of Action

The molecular and cellular effects of Ethaboxam’s action result in the inhibition of mycelial growth of pathogens such as Phytophthora infestans and P capsici . In terms of preventative activity, Ethaboxam almost completely suppressed the development of various plant diseases . It is also found to be persistent, maintaining its preventative activity even days after treatment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethaboxam. For instance, the compound is toxic to aquatic organisms, and drift and runoff from treated areas may be hazardous to aquatic organisms in water adjacent to treated areas . Therefore, the application of Ethaboxam must be managed carefully to minimize environmental impact. Furthermore, the effectiveness of Ethaboxam can be influenced by the specific environmental conditions of the area where it is applied, such as soil type and climate .

特性

IUPAC Name |

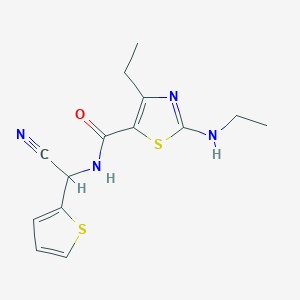

N-[cyano(thiophen-2-yl)methyl]-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS2/c1-3-9-12(21-14(18-9)16-4-2)13(19)17-10(8-15)11-6-5-7-20-11/h5-7,10H,3-4H2,1-2H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRFDNJEBWAUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)NCC)C(=O)NC(C#N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057994 | |

| Record name | Ethaboxam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162650-77-3 | |

| Record name | Ethaboxam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162650-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethaboxam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162650773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethaboxam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHABOXAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MP0L17BM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

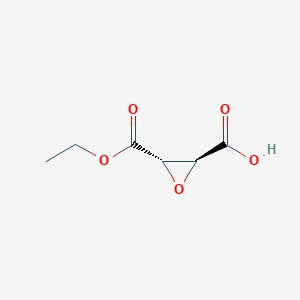

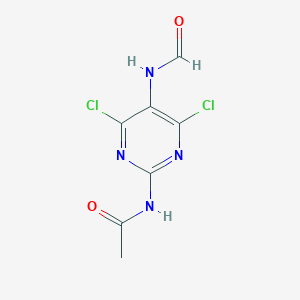

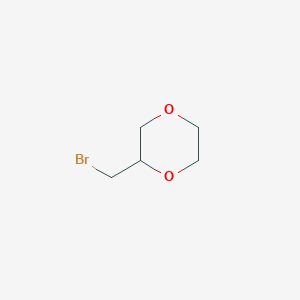

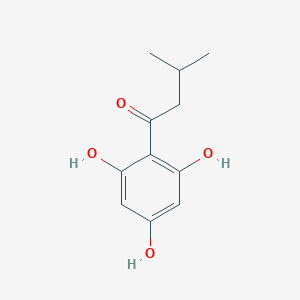

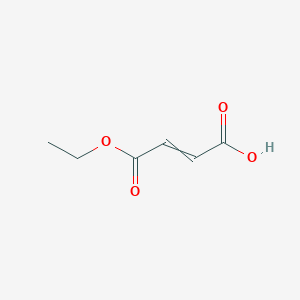

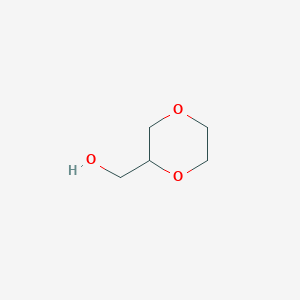

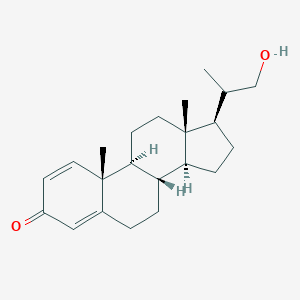

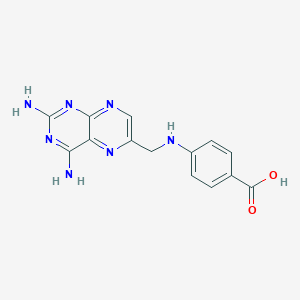

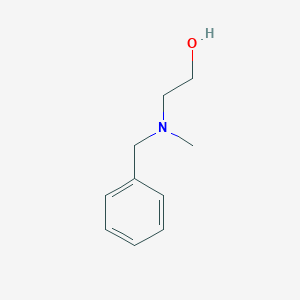

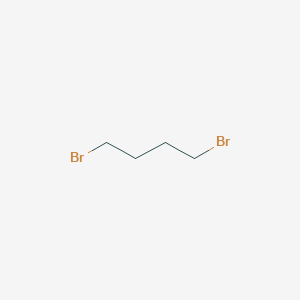

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Ethaboxam?

A1: Ethaboxam specifically targets and disrupts microtubule organization in Oomycetes. [] Microtubules are essential cellular components involved in various cellular processes, including cell division and growth. By disrupting microtubule integrity, Ethaboxam inhibits the growth and development of Oomycetes. []

Q2: Does Ethaboxam affect microtubules in other organisms like fungi or mammals?

A2: Studies have shown that Ethaboxam specifically targets microtubules in Oomycetes. [] Research using the model fungus Aspergillus nidulans and mammalian mouse cells did not find evidence of microtubule disruption after Ethaboxam exposure. []

Q3: What is the chemical structure of Ethaboxam?

A3: Ethaboxam is a chiral molecule, meaning it exists in two mirror-image forms called enantiomers. Its chemical name is (RS)-N-(α-cyano-2-thenyl)-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide. []

Q4: Is there a way to separate the enantiomers of Ethaboxam?

A4: Yes, researchers have successfully separated the enantiomers of Ethaboxam using polysaccharide-derived chiral stationary phases in liquid chromatography. []

Q5: What plant diseases caused by Oomycetes can Ethaboxam control?

A5: Research indicates that Ethaboxam effectively controls various diseases, including:

- Cucumber downy mildew: Caused by Pseudoperonospora cubensis. [, , , ]

- Potato late blight: Caused by Phytophthora infestans. [, , , , , ]

- Pepper Phytophthora blight: Caused by Phytophthora capsici. [, , ]

- Chinese cabbage clubroot: Caused by Plasmodiophora brassicae. [, , ]

- Soybean damping off and root rot: Caused by various Phytophthora, Phytopythium, and Pythium species. [, , ]

- Chickpea seed rot and damping off: Caused by Pythium ultimum. []

Q6: How is Ethaboxam typically applied to control these diseases?

A6: Ethaboxam is often used as a seed treatment, [, , , , ] but foliar applications have also proven effective. [, , ] The specific application method and rate may vary depending on the crop, disease, and local regulations.

Q7: Is Ethaboxam effective as a seed treatment for managing Phytophthora root rot in soybean?

A7: Field experiments in Illinois and Iowa demonstrated that Ethaboxam seed treatments increased soybean stands across various locations and years. [] The efficacy was more pronounced in locations inoculated with Phytophthora spp., with significant yield increases observed. []

Q8: Can Ethaboxam be used for the control of ivy stem rot?

A8: Yes, research has shown that Ethaboxam, particularly in combination with famoxadone, effectively controls ivy stem rot caused by Phytophthora cinnamomi. []

Q9: Have any instances of Ethaboxam resistance been reported?

A9: While Ethaboxam resistance is relatively uncommon, there have been reports of reduced sensitivity in some Pythium species. [, ] In Montana, a Pythium sylvaticum isolate showed reduced sensitivity to Ethaboxam. []

Q10: Are there naturally occurring instances of Ethaboxam insensitivity in Oomycetes?

A10: Yes, research has identified naturally occurring Ethaboxam insensitivity in some Pythium species. This insensitivity is linked to a specific mutation in the β-tubulin gene (C239S) and appears to have evolved without direct Ethaboxam selection pressure. []

Q11: Does the C239S mutation also occur in other Oomycetes?

A11: Interestingly, the C239S mutation has been found in other Peronosporalean oomycetes, notably within the genus Peronospora, suggesting a broader evolutionary significance of this mutation. []

Q12: Does the use of Ethaboxam impact the sensitivity of Phytophthora infestans to other fungicides?

A13: Research in Korea indicates no cross-resistance between Ethaboxam and metalaxyl in Phytophthora infestans isolates. Isolates, regardless of their metalaxyl sensitivity, were inhibited by Ethaboxam. []

Q13: What is known about the metabolism of Ethaboxam?

A14: Studies using rat liver microsomes show that Ethaboxam is primarily metabolized through N-deethylation. [, ] Cytochrome P450 monooxygenase enzymes play a key role in this metabolic process. []

Q14: Are there any microbial species capable of degrading Ethaboxam?

A15: Research shows that the soil fungus Cunninghamella elegans can biotransform Ethaboxam, producing metabolites like N-deethylated Ethaboxam and 4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide. []

Q15: Can the efficacy of Ethaboxam be improved through formulation techniques?

A16: Yes, incorporating a non-ionic surfactant, polyoxyethylene cetyl ether (PCE), into Ethaboxam formulations, particularly wettable powders, has been shown to enhance its fungicidal activity. [] This improvement is attributed to better persistence and curative efficacy. []

Q16: Are there any synergistic effects when Ethaboxam is combined with other fungicides?

A16: Research shows that combining Ethaboxam with specific fungicides can lead to synergistic effects, enhancing its overall efficacy. Synergistic combinations have been observed with:

- Pyraclostrobin: This combination shows particular promise for controlling downy mildew and other epidemic diseases. []

- Amisulbrom: This mixture effectively controls downy mildew and epidemic diseases in various crops like vegetables, grapes, lychees, and melons. []

Q17: Are there specific recommendations for fungicide rotations or mixtures with Ethaboxam?

A18: Research suggests rotating or mixing Ethaboxam with fungicides possessing different modes of action, such as oxathiapiprolin, fluopicolide, and mandipropamid, to prevent resistance development. [] This strategy is particularly crucial for managing diseases like avocado root rot. []

Q18: What is the environmental fate of Ethaboxam?

A19: While detailed information on the environmental fate and degradation of Ethaboxam is limited in the provided research, studies on microbial degradation and the identification of specific metabolites provide some insights. Further research is necessary to fully understand its long-term environmental impact. []

Q19: Does Ethaboxam leave residues in crops?

A20: Studies on Korean cabbage indicate that while Ethaboxam residues can be present in outer leaves, they are generally not detected in the inner part of the head. [, ] This finding suggests minimal risk associated with consuming the inner parts of treated cabbages. [, ]

Q20: Can Ethaboxam residues in outer cabbage leaves be reduced?

A21: Yes, common processing techniques like water washing, blanching, and heat-cooking effectively reduce Ethaboxam residues in outer cabbage leaves, making them safer for consumption. [, ]

Q21: What analytical methods are used to detect and quantify Ethaboxam?

A22: Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is widely employed for the determination of Ethaboxam residues in soil, crops, and other matrices. [, ] This technique offers high sensitivity and selectivity for accurate quantification. [, ]

Q22: How is Ethaboxam extracted from different matrices for analysis?

A23: Common extraction methods involve using solvents like acetonitrile, followed by purification steps such as solid-phase extraction using materials like ODS C18-N and PSA. [] This process ensures the removal of interfering compounds and concentrates the analyte for accurate analysis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide](/img/structure/B41628.png)